molecular formula C26H22N4O2 B11203181 7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11203181
M. Wt: 422.5 g/mol
InChI Key: IRJGTLBCRVKZEP-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a chromene ring fused with a triazolopyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Formation of the Triazolopyrimidine Ring: The triazolopyrimidine ring can be synthesized by reacting a suitable hydrazine derivative with a nitrile or an amidine under basic conditions.

    Coupling of the Rings: The final step involves coupling the chromene and triazolopyrimidine rings through a cyclization reaction, often facilitated by a catalyst such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly on the phenyl rings, using reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the fused chromene and triazolopyrimidine rings, and the presence of methoxy and methyl substituents

Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

11-(4-methoxyphenyl)-9-(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C26H22N4O2/c1-16-7-9-18(10-8-16)25-22-23(20-5-3-4-6-21(20)32-25)29-26-27-15-28-30(26)24(22)17-11-13-19(31-2)14-12-17/h3-15,24-25H,1-2H3,(H,27,28,29)

InChI Key

IRJGTLBCRVKZEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=C(C=C6)OC

Origin of Product

United States

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